molecular formula C21H20O5 B3701926 [6-Ethyl-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate

[6-Ethyl-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate

Cat. No.: B3701926
M. Wt: 352.4 g/mol
InChI Key: PSPTVYKMGVLQPK-UHFFFAOYSA-N
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Description

[6-Ethyl-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate: is a synthetic organic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-Ethyl-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chromenone. This intermediate is then subjected to acetylation using acetic anhydride and a catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction of the chromenone core can yield dihydrochromenone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted chromenone derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromenone derivatives with potential biological activities.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways involving chromenone derivatives.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [6-Ethyl-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxy and acetate groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Uniqueness: What sets [6-Ethyl-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate apart is its unique combination of substituents on the chromenone core, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[6-ethyl-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-5-14-10-17-19(11-18(14)26-13(3)22)25-12(2)20(21(17)23)15-6-8-16(24-4)9-7-15/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPTVYKMGVLQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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